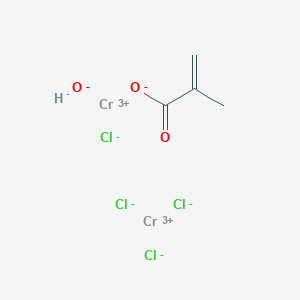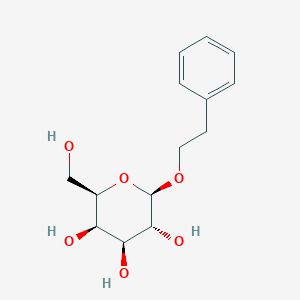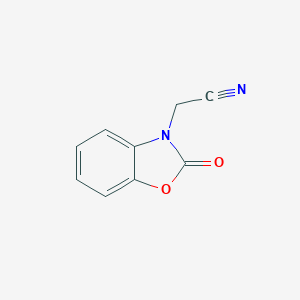
Chromethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a chromenyl group. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In
科学的研究の応用
Chromethylpyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, this compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new pesticides. In industry, this compound has been found to exhibit fluorescent properties, making it a potential candidate for the development of new materials.
作用機序
The mechanism of action of Chromethylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been found to exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
Chromethylpyrazole has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. It is also a stable compound that can be easily stored and transported. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research on Chromethylpyrazole. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the development of new pesticides based on this compound for the control of bacterial and fungal pathogens. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
Chromethylpyrazole can be synthesized through a variety of methods, including the reaction of 3-formylchromone with hydrazine hydrate, followed by the reaction with various substituted benzaldehydes. Another method involves the reaction of 3-formylchromone with substituted hydrazines, followed by the reaction with substituted benzaldehydes. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
特性
CAS番号 |
13153-59-8 |
|---|---|
分子式 |
C32H40N4O2 |
分子量 |
512.7 g/mol |
IUPAC名 |
4-[bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C32H40N4O2/c1-7-34(8-2)27-20-16-25(17-21-27)32(38,26-18-22-28(23-19-26)35(9-3)10-4)30-24(5)33(6)36(31(30)37)29-14-12-11-13-15-29/h11-23,38H,7-10H2,1-6H3 |
InChIキー |
CFQVSWONYIFCRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















